5-(4-(Ethoxycarbonyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)isoquinoline 2-oxide
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Overview
Description
5-(4-(Ethoxycarbonyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)isoquinoline 2-oxide is a synthetic organic compound that belongs to the class of isoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Ethoxycarbonyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)isoquinoline 2-oxide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: This can be achieved by reacting an appropriate hydrazine derivative with a β-diketone under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the isoquinoline ring: This can be done through cyclization reactions involving suitable precursors.
Oxidation to form the 2-oxide: This step may involve the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized isoquinoline derivatives, while substitution reactions may introduce different functional groups onto the pyrazole or isoquinoline rings.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Materials Science:
Biology
Drug Discovery: The compound may be investigated for its potential as a therapeutic agent due to its biological activity.
Biochemical Research: Used as a probe to study various biochemical pathways.
Medicine
Diagnostics: May be used in the development of diagnostic agents.
Industry
Agrochemicals: Potential use as a pesticide or herbicide.
Polymer Science: Applications in the development of new polymers with unique properties.
Mechanism of Action
The mechanism of action of 5-(4-(Ethoxycarbonyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)isoquinoline 2-oxide would depend on its specific biological target. Generally, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline derivatives: Compounds with similar isoquinoline structures.
Pyrazole derivatives: Compounds with similar pyrazole structures.
Uniqueness
The uniqueness of 5-(4-(Ethoxycarbonyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)isoquinoline 2-oxide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C16H12F3N3O3 |
---|---|
Molecular Weight |
351.28 g/mol |
IUPAC Name |
ethyl 1-(2-oxidoisoquinolin-2-ium-5-yl)-5-(trifluoromethyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C16H12F3N3O3/c1-2-25-15(23)12-8-20-22(14(12)16(17,18)19)13-5-3-4-10-9-21(24)7-6-11(10)13/h3-9H,2H2,1H3 |
InChI Key |
QHCHVAHBXVZSFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC3=C2C=C[N+](=C3)[O-])C(F)(F)F |
Origin of Product |
United States |
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